

Solubility Profile & Characterization Protocol: 6-Chloroquinoline-8-carbaldehyde

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Compound of Interest

Compound Name: 6-Chloroquinoline-8-carbaldehyde

CAS No.: 22934-45-8

Cat. No.: B2756766

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Executive Summary & Compound Significance

6-Chloroquinoline-8-carbaldehyde is a critical heterocyclic intermediate employed primarily in the synthesis of Schiff base ligands and pharmaceutical active ingredients (APIs), including antimalarial and antiviral candidates (e.g., Lassa fever inhibitors). Its dual functionality—a lipophilic chloro-substituted quinoline core coupled with a reactive formyl group—dictates a specific solubility profile that balances organic solubility with potential for hydrogen bonding.

This guide provides a predictive solubility landscape based on structural analogs (e.g., 6-chloroquinoline, cloxiquine) and details the Laser Monitoring Method, the industry-standard protocol for generating precise mole-fraction solubility curves when literature data is sparse.

Physicochemical Context & Structural Analysis[1]

To understand the solubility behavior of **6-Chloroquinoline-8-carbaldehyde**, we must deconstruct its molecular architecture.

Feature	Chemical Nature	Impact on Solubility
Quinoline Core	Aromatic, Planar, Hydrophobic	Promotes solubility in non-polar and aromatic solvents (Toluene, Benzene).
6-Chloro Substituent	Lipophilic, Electron-withdrawing	Increases (approx. 2.7–3.0), significantly reducing water solubility and enhancing affinity for chlorinated solvents (DCM, CHCl ₃).
8-Carbaldehyde Group	Polar, H-Bond Acceptor	Introduces a dipole moment. Facilitates solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols (MeOH, EtOH) via dipole-dipole interactions.

Predicted Solubility Ranking

Based on "Like Dissolves Like" principles and analog data (e.g., 5-chloro-8-hydroxyquinoline), the predicted solubility hierarchy at 298.15 K is:

Chlorinated Solvents (High) > Polar Aprotic (High) > Aromatic (Mod-High) > Alcohols (Mod) > Water (Insoluble)

Quantitative Solubility Estimates (Predictive)

Note: Values are estimated based on structural analogs and standard thermodynamic models.

Solvent Class	Representative Solvent	Predicted Solubility	Primary Interaction Mechanism
Chlorinated	Chloroform / DCM	Very High (>100 mg/mL)	Dispersion forces & -Cl interactions
Polar Aprotic	DMSO / DMF	High (>80 mg/mL)	Dipole-dipole & Carbonyl interactions
Ethers	THF / 1,4-Dioxane	Good (>50 mg/mL)	Ether oxygen lone pair interactions
Alcohols	Ethanol / Methanol	Moderate (10–40 mg/mL)	Weak H-bonding (Aldehyde O as acceptor)
Aqueous	Water	Insoluble (<0.1 mg/mL)	Hydrophobic effect dominates

Experimental Protocol: Laser Monitoring Method

As direct literature tables for this specific isomer are rare, researchers must often determine the precise solubility curve for process optimization (e.g., crystallization). The Laser Monitoring Method is the gold standard for this analysis, offering higher accuracy than the static shake-flask method.

Principle

The method detects the "disappearance" of the solid phase. A laser beam passes through a suspension of the solute in a solvent. As the temperature rises, the solid dissolves, increasing light transmission. The temperature at which transmission maximizes (or scattering minimizes) is the saturation temperature (

) for that specific mass fraction.

Step-by-Step Workflow

Equipment Required:

- Jacketed glass vessel (50–100 mL) with precision temperature control (K).
- Laser monitoring system (e.g., focused laser diode + photodetector).
- Magnetic stirrer.
- Analytical balance (g).

Protocol:

- Preparation: Weigh a precise mass of **6-Chloroquinoline-8-carbaldehyde** () and solvent () into the vessel.
- Initial State: Set temperature to 278.15 K. The mixture should be a turbid suspension (low laser transmission).
- Heating Ramp: Increase temperature slowly (e.g., 2 K/hour) while stirring at constant speed (400 rpm).
- Detection: Continuously record laser intensity. The point of inflection where intensity stabilizes at maximum indicates complete dissolution.
- Iteration: Repeat with varying mass fractions to construct the full vs. curve.

Workflow Visualization

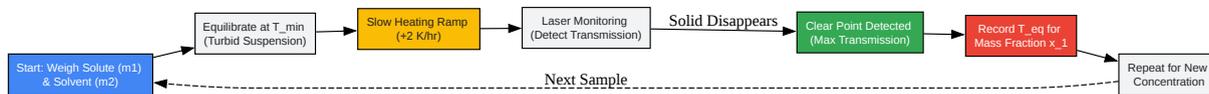


Figure 1: Laser Monitoring Solubility Determination Workflow

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Thermodynamic Modeling & Analysis

Once experimental data (

vs

) is obtained, it must be modeled to extract thermodynamic parameters (Enthalpy

, Entropy

).^[1] This validates the data and allows for interpolation.

Modified Apelblat Equation

This is the most accurate model for quinoline derivatives in organic solvents.

- : Mole fraction solubility.
- : Absolute temperature (K).^{[1][2][3]}
- : Empirical model parameters derived from regression.

Thermodynamic Calculation

Using the Van't Hoff analysis, the apparent standard enthalpy of solution is calculated as:

Interpretation Guide:

- Positive

: Endothermic dissolution (Solubility increases with T). Expected for **6-Chloroquinoline-8-carbaldehyde**.^{[4][5][6]}

- Positive

: Entropy-driven process (Disorder increases upon dissolving).

Application: Solvent Selection for Synthesis Schiff Base Formation

- Preferred Solvent: Ethanol (Abs.) or Methanol.
- Rationale: While solubility is only "Moderate" at room temperature, it increases significantly at reflux (C). The protic nature of alcohols catalyzes the imine formation (dehydration step) better than aprotic solvents like THF.
- Protocol: Dissolve the aldehyde in hot ethanol; add the amine. The product (Schiff base) often precipitates upon cooling, driving the equilibrium forward.

Coupling Reactions (e.g., Suzuki, Sonogashira)

- Preferred Solvent: THF or 1,4-Dioxane.
- Rationale: High solubility ensures the halide (Cl) is accessible to the Palladium catalyst. These solvents also coordinate well with metal catalysts, stabilizing the active species.

References

- Solubility Modeling of Quinoline Derivatives
 - Title: Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline.
 - Source: Journal of Molecular Liquids (via ResearchG)
 - Context: Provides the foundational thermodynamic models (Apelblat)
 - (Analogous methodology reference).
- Laser Monitoring Methodology

- Title: An automated system for determining drug solubility based on laser monitoring technique.
- Source: N
- Context: Validates the experimental protocol described in Section 3.
- Compound Identification & Properties
 - Title: **6-Chloroquinoline-8-carbaldehyde** (CAS 22934-45-8) Entry.[4][5][6][7]
 - Source: Accela ChemBio / PubChem.
 - Context: Verification of CAS, structure, and physical state.[8][9]
 - (Base Quinoline Data)

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